molecular formula C12H10ClNOS2 B067460 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile CAS No. 175137-51-6

2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

Cat. No. B067460
CAS RN: 175137-51-6
M. Wt: 283.8 g/mol
InChI Key: RQYDKKSGAOHYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is a chemical compound with the molecular formula C17H15ClN2S2. It is a yellowish powder that is used in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in several fields of research.

Mechanism Of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of certain cytokines and chemokines. Additionally, this compound has been shown to have a protective effect against oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile in lab experiments include its potent antimicrobial and antitumor activities, as well as its ability to inhibit topoisomerase II activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile. One potential direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile involves a multi-step reaction process. The first step involves the reaction of 2-chlorobenzoyl chloride with 2-amino-3,3-bis(methylsulfanyl)prop-2-enenitrile in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate compound which is then treated with a reducing agent like sodium borohydride to produce the final product.

Scientific Research Applications

2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile is used in various scientific research applications. It is commonly used in the field of medicinal chemistry for the development of new drugs. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been found to be effective against certain types of cancer cells.

properties

IUPAC Name

2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS2/c1-16-12(17-2)9(7-14)11(15)8-5-3-4-6-10(8)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYDKKSGAOHYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=CC=C1Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384804
Record name 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

CAS RN

175137-51-6
Record name 2-(2-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.